methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Lipophilicity modulation BCP-F2 bioisostere Drug-like property optimization

Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS 2763777-54-2, molecular formula C₇H₁₀ClF₂NO₂, MW 213.61) is a 2,2-difluorobicyclo[1.1.1]pentane (BCP-F2) derivative bearing a bridgehead amino group and a methyl ester, supplied as the hydrochloride salt. This compound belongs to the BCP-F2 class, first disclosed in 2019 by Merck and Enamine groups as a saturated bioisostere of the benzene ring that precisely matches the molecular volume of benzene while introducing gem-difluorine substituents at the bridge position.

Molecular Formula C7H10ClF2NO2
Molecular Weight 213.61 g/mol
CAS No. 2763777-54-2
Cat. No. B6608600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
CAS2763777-54-2
Molecular FormulaC7H10ClF2NO2
Molecular Weight213.61 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)(C2(F)F)N.Cl
InChIInChI=1S/C7H9F2NO2.ClH/c1-12-4(11)5-2-6(10,3-5)7(5,8)9;/h2-3,10H2,1H3;1H
InChIKeyIXCULTGMQHMXLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride (CAS 2763777-54-2): A BCP-F2 Amino Ester Building Block for Medicinal Chemistry Procurement


Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS 2763777-54-2, molecular formula C₇H₁₀ClF₂NO₂, MW 213.61) is a 2,2-difluorobicyclo[1.1.1]pentane (BCP-F2) derivative bearing a bridgehead amino group and a methyl ester, supplied as the hydrochloride salt [1]. This compound belongs to the BCP-F2 class, first disclosed in 2019 by Merck and Enamine groups as a saturated bioisostere of the benzene ring that precisely matches the molecular volume of benzene while introducing gem-difluorine substituents at the bridge position [2]. The BCP-F2 scaffold has been adopted in medicinal chemistry programs to replace phenyl, tert-butyl, and alkynyl fragments with the goal of improving aqueous solubility, reducing non-specific binding, and modulating lipophilicity and amine basicity compared to both non-fluorinated BCP analogues and traditional aromatic rings [3].

Why Methyl 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride Cannot Be Replaced by Generic BCP or Phenyl Analogs in Lead Optimization


The combination of the 2,2-difluoro substitution pattern, the bridgehead 3-amino group, and the 1-methyl ester in a single BCP building block confers physicochemical and reactivity properties that are not reproduced by either the corresponding non-fluorinated BCP amino ester or by phenyl-based amino ester analogs. The gem-difluorine atoms inductively reduce the pKa of the bridgehead amine by approximately 0.3–0.5 units and lower logP by an estimated 0.8–1.2 units relative to the non-fluorinated BCP counterpart, while preserving the exact molecular volume of a benzene ring and substantially increasing sp³ character . Furthermore, the reactivity of BCP-F2 carboxylic acid/ester derivatives in cross-coupling and decarboxylative functionalization diverges from that of non-fluorinated BCP analogs, with the Barluenga coupling being the only protocol that translates effectively between the two motifs [1]. Substituting a generic phenyl amino ester for this BCP-F2 building block sacrifices the 50-fold aqueous solubility improvement and marked reduction in non-specific binding that the BCP scaffold provides over aromatic rings [2].

Quantitative Differentiation Evidence for Methyl 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride Versus Closest Analogs


LogP Reduction of ~1.05 Units Versus Non-Fluorinated BCP Amino Ester Analog

The experimental logP of the target compound methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate (free base) is reported as 0.71 . The direct non-fluorinated comparator, methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride (CAS 676371-65-6), has an experimentally determined logP of −0.34 [1]. This yields a ΔlogP of approximately +1.05 units upon 2,2-difluorination, consistent with the class-level observation that gem-difluorination of cycloalkanes decreases logP by 0.8–1.2 units compared to non-fluorinated analogues . The relatively low absolute logP of both compounds reflects the polar amine and ester functionalities, but the fluorinated analog resides in a more desirable lipophilicity range for CNS drug-like space (logP 0–3) [2].

Lipophilicity modulation BCP-F2 bioisostere Drug-like property optimization

BCP Scaffold Provides ≥50-Fold Aqueous Solubility Improvement Versus para-Phenyl Bioisostere

The bicyclo[1.1.1]pentane-1,3-diyl (BCP) scaffold, upon which the target compound is built, improves aqueous solubility by at least 50-fold when replacing a para-substituted phenyl ring in matched molecular pair comparisons [1]. This was demonstrated across multiple chemotypes in a systematic study by Auberson et al. (2017), where the BCP group also markedly decreased non-specific binding as measured by the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)) [1]. In contrast, the bicyclo[2.2.2]octane-1,4-diyl group led to more lipophilic molecules without the same solubility or NSB benefits, and cubane-1,4-diyl showed intermediate improvements [1]. The 2,2-difluorination on the BCP scaffold (as in the target compound) further reduces logP relative to the parent BCP, potentially amplifying the solubility advantage [2].

Aqueous solubility enhancement Bioisostere replacement Non-specific binding reduction

Divergent Reactivity of BCP-F2 Building Blocks in Decarboxylative C–N Coupling Versus Non-Fluorinated BCP Analogs

In a direct head-to-head comparison by Ma et al. (2024), the decarboxylative C–N coupling of 2,2-difluorobicyclo[1.1.1]pentane (BCP-F2) building blocks exhibited divergent reactivity compared to their non-fluorinated BCP analogs under photoredox conditions [1]. The BCP-F2 carboxylic acid derivatives required distinct optimization of reaction parameters (catalyst loading, base, solvent) to achieve successful coupling, and the product yields and substrate scope differed significantly between the two series [1]. Similarly, Ma and Yeung (2021) demonstrated that among several cross-coupling protocols evaluated for matched BCP/BCP-F2 pairs, only the Barluenga coupling (tosylhydrazone + arylboronic acid) translated effectively between the two structural motifs, while other standard protocols (Suzuki, Negishi, etc.) failed or gave poor yields for the BCP-F2 series [2].

Decarboxylative coupling BCP-F2 reactivity Photoredox catalysis

Amine pKa Modulation by gem-Difluorine Inductive Effect: ~0.3–0.5 Unit Reduction Versus Non-Fluorinated BCP Amine

The comprehensive study by Holovach et al. (2022) on gem-difluorinated cycloalkanes established that the CF₂ moiety inductively reduces the pKa of proximal amine groups by 0.3–0.5 units relative to their non-fluorinated counterparts . This effect was shown to be consistent across multiple ring sizes and functional group arrangements, governed primarily by the through-bond inductive withdrawal of the fluorine atoms rather than conformational effects . Applied to the target compound, the 2,2-difluoro substitution on the BCP cage is expected to lower the pKa of the bridgehead 3-amino group by a comparable magnitude versus the non-fluorinated BCP amino ester (methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, CAS 676371-65-6), resulting in a less basic amine with altered protonation state at physiological pH .

Amine basicity modulation gem-Difluorine inductive effect pKa tuning

Exact Molecular Volume Match to Benzene with Increased sp³ Fraction: The Perfect Benzene Bioisostere

The 2,2-difluorobicyclo[1.1.1]pentane (BCP-F2) scaffold was independently introduced by Merck and Enamine in 2019 as a saturated bioisostere that matches the exact molecular volume of a benzene ring while substantially increasing the sp³-character of the molecule [1][2]. The non-fluorinated BCP scaffold has a slightly smaller molecular volume than benzene, whereas the addition of two fluorine atoms at the bridge position (BCP-F2) restores the precise volume match, making it a geometrically superior isostere [2]. The increased fraction of sp³-hybridized carbon atoms (from 0% in benzene to 100% in the BCP cage) has been correlated with improved aqueous solubility, reduced non-specific binding, enhanced metabolic stability, and greater success in progressing from lead optimization to clinical candidates [3].

Molecular volume bioisosterism sp³ character enrichment Benzene replacement strategy

Orthogonal Amino and Methyl Ester Functionality Enables Regioselective Derivatization Without Protecting Group Manipulation of the BCP Core

The target compound presents a bridgehead 3-amino group (as the HCl salt) and a 1-methyl ester on the BCP-F2 cage, providing orthogonal reactive handles for sequential amide/peptide bond formation and ester hydrolysis or transesterification without mutual interference [1]. This contrasts with symmetric BCP-F2 diacid or diester building blocks (e.g., 2,2-difluorobicyclo[1.1.1]pentane-1,3-dicarboxylic acid, CAS 2445791-21-7) that require careful stoichiometric control or protection/deprotection sequences to achieve monofunctionalization [2]. The 1,2-difunctionalization pattern of the target compound (amino at C3, ester at C1) also mimics ortho-substituted benzene rings, an advantage over the more common 1,3-disubstituted BCP building blocks that only model para-substitution [3]. Furthermore, the hydrochloride salt form provides improved solid-state stability, higher aqueous solubility during coupling reactions, and eliminates the need for in situ salt formation compared to the free base [4].

Orthogonal functionalization BCP amino acid building block Peptidomimetic synthesis

Recommended Application Scenarios for Methyl 3-Amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate Hydrochloride Based on Quantitative Differentiation Evidence


Phenyl Bioisostere Replacement in Lead Optimization Requiring Improved Aqueous Solubility and Reduced Non-Specific Binding

When a lead series containing a para- or ortho-substituted phenyl amino ester suffers from poor aqueous solubility (<10 µM) or high non-specific binding (elevated CHI(IAM) values), the target BCP-F2 amino ester can replace the phenyl ring to achieve the ≥50-fold solubility improvement documented for the BCP scaffold [1], while the gem-difluorine atoms provide additional logP modulation (−0.8 to −1.2 units) and pKa tuning of the amine (−0.3 to −0.5 units) relative to a non-fluorinated BCP replacement . The orthogonal amino/ester handles allow direct incorporation into existing amide coupling sequences without additional protecting group steps.

Synthesis of BCP-F2-Containing Peptidomimetics and Constrained Amino Acid Derivatives

The target compound serves as a conformationally constrained, fluorinated amino acid building block for solid-phase or solution-phase peptide synthesis. The bridgehead amine (as the HCl salt) can be directly coupled to carboxylic acids using standard coupling reagents (HATU, EDC), while the methyl ester can be hydrolyzed to the free acid for C-terminal extension or retained for protecting-group-free fragment coupling [2]. The 2,2-difluoro substitution imparts reduced amine basicity and increased metabolic stability compared to non-fluorinated BCP amino acids, which is advantageous for improving the pharmacokinetic profile of peptide-based therapeutics .

Targeting CNS Drug Candidates Requiring Balanced Lipophilicity and Reduced P-gp Efflux

The target compound's experimental logP of ~0.71 falls within the optimal CNS drug-like range (logP 0–3) [3], making it a superior starting point for CNS-targeted programs compared to either the more hydrophilic non-fluorinated BCP amino ester (logP −0.34) or the more lipophilic phenyl-based amino esters (typical logP >2 for substituted phenyl analogs). The increased sp³ character of the BCP-F2 scaffold has been associated with reduced P-glycoprotein (P-gp) recognition and efflux in multiple drug discovery programs [4], further favoring CNS applications.

Library Synthesis and Parallel Chemistry Utilizing Divergent Coupling Strategies

For medicinal chemistry groups building BCP-containing screening libraries, the target compound's orthogonal functional groups enable divergent parallel synthesis: the amine can be diversified via amide coupling, sulfonamide formation, or reductive amination, while the ester can be independently hydrolyzed, reduced, or transesterified [2]. Teams planning to employ decarboxylative C–N coupling or Barluenga coupling for late-stage diversification should specifically procure BCP-F2 building blocks rather than non-fluorinated BCP analogs, as Ma et al. (2021, 2024) have demonstrated that reaction protocols are not directly transferable between the two series [5][6].

Quote Request

Request a Quote for methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.